Cas no 771583-24-5 (1-(4-Fluorophenyl)cyclohexanemethanamine)

1-(4-Fluorophenyl)cyclohexanemethanamine structure
771583-24-5 structure
Product Name:1-(4-Fluorophenyl)cyclohexanemethanamine
CAS No:771583-24-5
MF:C13H18FN
MW:207.287127017975
MDL:MFCD06213189
CID:858906
PubChem ID:20110059
Update Time:2025-05-18

1-(4-Fluorophenyl)cyclohexanemethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Fluorophenyl)-cyclohexanemethanamine
    • [1-(4-fluorophenyl)cyclohexyl]methanamine,hydrochloride
    • 1-[1-(4-FLUOROPHENYL)CYCLOHEXYL]METHANAMINE
    • 1-(4-Fluorophenyl)cyclohexanemethanamine
    • AB90937
    • SCHEMBL3518807
    • (1-(4-fluorophenyl)cyclohexyl)methaneamine
    • CS-0216665
    • AKOS000345316
    • EN300-54047
    • Z361884286
    • BDBM433604
    • 771583-24-5
    • [1-(4-fluorophenyl)cyclohexyl]methanamine
    • VPDDMTHLPLVCMM-UHFFFAOYSA-N
    • Cyclohexanemethanamine, 1-(4-fluorophenyl)-
    • US10562878, Compound 91
    • F79225
    • [1-(4-fluorophenyl)cyclohexyl]methylamine
    • MDL: MFCD06213189
    • Inchi: 1S/C13H18FN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2
    • InChI Key: VPDDMTHLPLVCMM-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1(CN)CCCCC1

Computed Properties

  • Exact Mass: 207.142327740g/mol
  • Monoisotopic Mass: 207.142327740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 292.3±23.0 °C at 760 mmHg
  • Flash Point: 141.7±10.5 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-(4-Fluorophenyl)cyclohexanemethanamine Security Information

1-(4-Fluorophenyl)cyclohexanemethanamine Pricemore >>

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Additional information on 1-(4-Fluorophenyl)cyclohexanemethanamine

Introduction to 1-(4-Fluorophenyl)cyclohexanemethanamine (CAS No. 771583-24-5): Applications and Recent Research Developments

1-(4-Fluorophenyl)cyclohexanemethanamine, identified by its Chemical Abstracts Service (CAS) number 771583-24-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a fluorophenyl moiety linked to a cyclohexanemethanamine backbone, has garnered attention due to its structural versatility and potential biological activity. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for drug design and development.

The fluorine atom in 1-(4-Fluorophenyl)cyclohexanemethanamine plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derived compounds. Fluorinated aromatic rings are well-documented for their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution. These attributes have made fluorinated compounds increasingly popular in modern medicinal chemistry. The cyclohexanemethanamine portion of the molecule provides a flexible, three-dimensional structure that can be further modified to achieve specific biological effects.

Recent research has highlighted the utility of 1-(4-Fluorophenyl)cyclohexanemethanamine as a building block in the synthesis of novel therapeutic agents. Studies have demonstrated its potential in developing compounds with anti-inflammatory, analgesic, and neuroprotective properties. The fluorophenyl group, in particular, has been shown to enhance the interaction of molecules with enzymes and receptors, thereby improving their efficacy. This has led to investigations into its application in treating neurological disorders, where precise modulation of receptor binding is essential.

In addition to its pharmaceutical applications, 1-(4-Fluorophenyl)cyclohexanemethanamine has been explored in materials science and agrochemical research. The unique electronic properties of the fluorine-containing aromatic ring make it suitable for designing advanced materials with specific optical and electronic characteristics. Furthermore, derivatives of this compound have shown promise as intermediates in the synthesis of pesticides and herbicides, offering improved stability and bioavailability.

The synthesis of 1-(4-Fluorophenyl)cyclohexanemethanamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These techniques are critical for producing derivatives with enhanced biological activity while minimizing unwanted byproducts.

One of the most compelling aspects of 1-(4-Fluorophenyl)cyclohexanemethanamine is its potential as a lead compound for drug discovery. Researchers have leveraged its structural framework to develop libraries of analogs with tailored properties. High-throughput screening (HTS) and computational modeling have been instrumental in identifying promising candidates for further optimization. The integration of machine learning algorithms has accelerated this process by predicting binding affinities and metabolic stability with remarkable accuracy.

The impact of fluorinated compounds on drug development cannot be overstated. The ability to fine-tune their properties through structural modifications has led to breakthroughs in treating a wide range of diseases. 1-(4-Fluorophenyl)cyclohexanemethanamine, with its unique combination of functional groups, exemplifies this trend toward rational drug design. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is likely to grow.

Future directions in the study of 1-(4-Fluorophenyl)cyclohexanemethanamine may include exploring its role in targeted therapy and personalized medicine. By developing derivatives that exhibit high selectivity for specific biological targets, researchers aim to minimize side effects and improve patient outcomes. Additionally, advancements in green chemistry principles may enable more sustainable synthetic routes, reducing environmental impact while maintaining high efficiency.

In conclusion, 1-(4-Fluorophenyl)cyclohexanemethanamine (CAS No. 771583-24-5) represents a fascinating compound with broad applications across multiple scientific disciplines. Its structural features and functional versatility make it a valuable tool for pharmaceutical innovation, materials science, and agrochemical development. As our understanding of fluorinated compounds continues to evolve, so too will their impact on advancing human health and technological progress.

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